(2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile is an organic compound that features a benzoxazole ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile typically involves the condensation of a benzoxazole derivative with a dichlorophenylacetonitrile under basic conditions. Common reagents used in this synthesis include sodium hydride or potassium carbonate as bases, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
Medicinal chemistry research may explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where benzoxazole derivatives have shown efficacy.
Industry
In industry, such compounds may be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the dichloro substitution on the phenyl ring.
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile: Has a single chlorine substitution on the phenyl ring.
Uniqueness
The presence of the dichlorophenyl group in (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile may confer unique chemical properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O/c17-12-6-5-10(13(18)8-12)7-11(9-19)16-20-14-3-1-2-4-15(14)21-16/h1-8H/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPQYUZKDFRVJI-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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